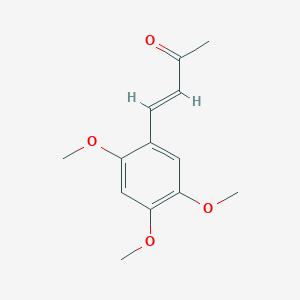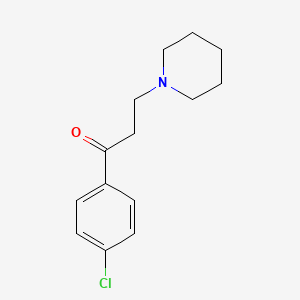
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenyl group attached to a propanone backbone, with a piperidine ring substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as aluminum chloride may be used to enhance the efficiency of the Friedel-Crafts acylation step.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
1-(4-Chlorophenyl)-2-(piperidin-1-YL)ethanone: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-3-(morpholin-4-YL)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
属性
分子式 |
C14H18ClNO |
|---|---|
分子量 |
251.75 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
InChI 键 |
XTKSQGRNAYNEOE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



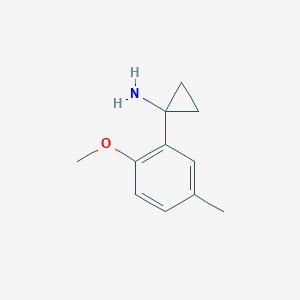
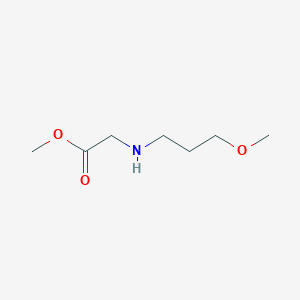
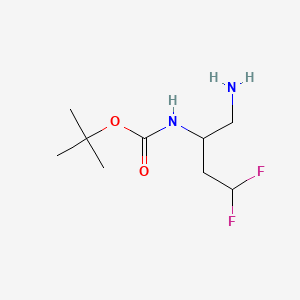
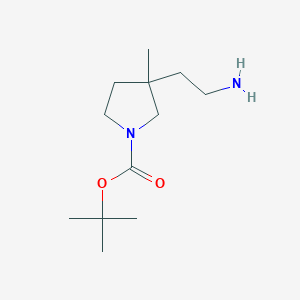

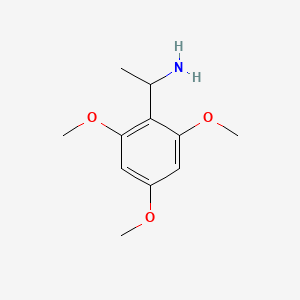
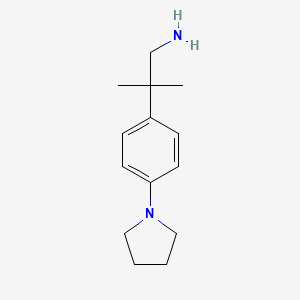
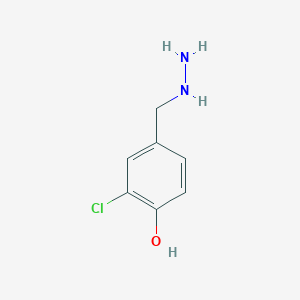
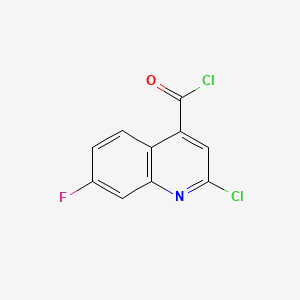
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
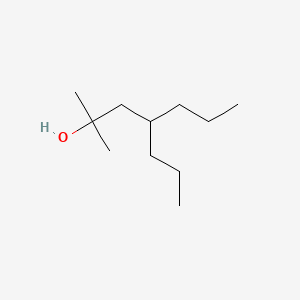
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
